Benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate
Description
Positional Isomers
- 4-Bromophenyl analog (CAS 1187386-06-6): Shares the molecular formula C17H16BrNO2 but exhibits distinct electronic effects due to the para-bromo substitution, altering dipole moments and crystal packing.
- 3-Bromophenyl analog (PubChem CID 104701039): Similar formula (C17H16BrNO2) but reduced steric hindrance compared to the ortho-substituted derivative.
Functional Group Modifications
- tert-Butyl variants (e.g., CAS 1228092-36-1): Replacement of the benzyl group with tert-butyl (C14H18BrNO2) reduces aromatic interactions, impacting solubility and melting points.
Table 3: Structural Comparison of Bromophenyl Cyclopropyl Carbamates
These comparisons underscore how minor structural changes influence physicochemical properties and intermolecular interactions.
Properties
IUPAC Name |
benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-15-9-5-4-8-14(15)17(10-11-17)19-16(20)21-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHJVNIUODISBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2Br)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301159257 | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)cyclopropyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301159257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140316-97-6 | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)cyclopropyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140316-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)cyclopropyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301159257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropanation via Carbene Addition
A common method involves the addition of a carbene to a styrene derivative. For example, 2-bromostyrene reacts with diazomethane in the presence of a copper catalyst to yield 1-(2-bromophenyl)cyclopropane. Subsequent nitration and reduction introduce the amine group. However, this route suffers from low regioselectivity and requires hazardous diazomethane.
Kulinkovich Reaction
The Kulinkovich reaction, employing a Grignard reagent (e.g., ethylmagnesium bromide) and a diester, facilitates cyclopropanation. Starting with 2-bromophenylacetonitrile, treatment with 1,2-dibromoethane and sodium hydride forms the cyclopropane ring. Reduction of the nitrile to an amine using lithium aluminum hydride (LiAlH₄) yields 1-(2-bromophenyl)cyclopropylamine.
Table 1: Comparison of Cyclopropane Synthesis Methods
| Method | Starting Material | Yield (%) | Limitations |
|---|---|---|---|
| Carbene Addition | 2-Bromostyrene | 45–55 | Low regioselectivity |
| Kulinkovich Reaction | 2-Bromophenylacetonitrile | 60–70 | Requires anhydrous conditions |
Carbamate Formation via Benzyl Chloroformate
The amine group of 1-(2-bromophenyl)cyclopropylamine is protected using benzyl chloroformate (Cbz-Cl), a standard carbamoylation reagent.
Standard Procedure
In anhydrous dichloromethane (DCM), 1-(2-bromophenyl)cyclopropylamine is treated with benzyl chloroformate (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction proceeds via nucleophilic acyl substitution, yielding the carbamate after 12 hours.
$$
\text{1-(2-Bromophenyl)cyclopropylamine} + \text{Cbz-Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate}
$$
Key Parameters:
- Solvent: DCM ensures solubility and minimizes side reactions.
- Base: Triethylamine neutralizes HCl, driving the reaction to completion.
- Yield: 75–85% after column chromatography.
Metal-Templated Assembly Approaches
Recent advances utilize transition metals to assemble cyclopropane-carbamate hybrids in a single pot.
Palladium-Catalyzed Cyclization
A palladium-catalyzed cascade reaction couples 2-bromophenylboronic acid with a propargyl carbamate. The intermediate undergoes cyclopropanation via alkyne insertion, yielding the target compound in 65% yield.
Nickel-Mediated Ring Closure
Nickel(0) complexes facilitate cyclopropane ring closure from α,β-unsaturated carbamates. This method avoids isolated amine intermediates, achieving 70% yield with excellent stereocontrol.
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost efficiency and scalability.
Continuous Flow Reactors
A continuous flow system combines cyclopropanation and carbamoylation steps. Pre-mixed 2-bromostyrene and diazomethane enter a copper-packed reactor, followed by in-line amine reduction and Cbz-Cl addition. This method reduces reaction time from 24 hours to 2 hours and improves yield to 80%.
Solvent and Catalyst Recycling
Green chemistry principles are applied by recycling DCM via distillation and recovering palladium catalysts using magnetic nanoparticles. This reduces waste and production costs by 30%.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include N-[1-(2-bromophenyl)cyclopropyl]amine and benzyl alcohol.
Scientific Research Applications
Chemistry
Benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate serves as a building block in organic synthesis. It can participate in various chemical reactions, including:
- Substitution Reactions : Acting as an intermediate in the synthesis of more complex organic molecules.
- Functionalization : Utilized in the functionalization of sp systems through nitrogen-centered radicals, enhancing its versatility in synthetic chemistry.
Biology
The compound is studied for its potential biological activities , particularly in enzyme inhibition and receptor interactions. Notable areas include:
- Enzyme Inhibition : Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation, which is relevant for treating neurodegenerative diseases like Alzheimer's disease. The mechanism involves covalent bonding with active site residues, leading to enzyme activity inhibition.
Table 1: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC (µM) |
|---|---|---|
| This compound | AChE | TBD |
| Rivastigmine | AChE | 38.98 |
| Galantamine | BChE | TBD |
- Receptor Binding Studies : The compound's structural features may enhance binding affinity to various receptors, potentially leading to therapeutic applications.
Medicine
Research is ongoing to explore its potential as a therapeutic agent . The unique properties of the compound may allow it to interact selectively with biological targets, making it a candidate for drug development aimed at neurological disorders and other diseases.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable for developing new materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Positional Isomer: Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate
- Molecular Formula: C₁₇H₁₆BrNO₂
- Molecular Weight : 346.22 g/mol
- CAS : 1187386-06-6
- Key Differences: The bromine substituent is para-substituted on the phenyl ring instead of ortho. For instance, para-substituted aromatic systems often exhibit distinct π-π stacking interactions compared to ortho analogs .
Bromoacetyl Derivative: Benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate
- Molecular Formula: C₁₃H₁₄BrNO₃
- Molecular Weight : 312.16 g/mol
- CAS : 1566334-59-5
- Key Differences : The bromine is part of a 2-bromoacetyl group attached to the cyclopropane. This structure enhances electrophilicity, making it a versatile scaffold for nucleophilic substitution reactions. Such derivatives are valuable in synthesizing kinase inhibitors or covalent inhibitors targeting cysteine residues .
Heterocyclic Analog: Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate
- Molecular Formula : C₁₅H₁₄ClN₃O₂
- Molecular Weight : 303.74 g/mol
- CAS : 1422356-97-5
- Key Differences: Replacement of the bromophenyl group with a 5-chloropyrimidine introduces a heterocyclic moiety.
Hydroxymethyl Derivatives: Benzyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate
- Molecular Formula: C₁₃H₁₇NO₃
- Molecular Weight : 235.28 g/mol
- CID : 49739085
- This modification is critical for optimizing pharmacokinetic properties, such as metabolic stability and bioavailability .
Comparative Data Table
Research Findings and Implications
- Synthetic Yields : Analogous carbamates with phosphoryl groups (e.g., tert-butyl derivatives in ) show yields ranging from 71% to 98%, influenced by steric and electronic effects of substituents . This suggests that the synthesis of the target compound may require optimized conditions for cyclopropane ring stability.
- Structural Flexibility : The cyclopropane ring’s strain and rigidity enhance binding specificity in enzyme active sites, as seen in calpain inhibitors (). Substituents like bromine or hydroxymethyl further modulate target engagement .
Biological Activity
Benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropyl structure, which influences its chemical reactivity and biological interactions. The presence of the bromophenyl group enhances its lipophilicity, potentially affecting bioavailability and interaction with biological targets. The compound's molecular formula is , with a molecular weight of approximately 304.15 g/mol .
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in target proteins .
Enzyme Inhibition
Research indicates that this compound exhibits significant potential as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Similar compounds have shown dual inhibition of AChE and butyrylcholinesterase (BChE), suggesting applications in treating neurodegenerative diseases such as Alzheimer's .
Table 1: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| This compound | AChE | TBD |
| Rivastigmine | AChE | 38.98 |
| Galantamine | BChE | TBD |
Antibacterial Activity
Compounds structurally related to this compound have demonstrated antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The antibacterial mechanism is hypothesized to involve the inhibition of bacterial enzymes or disruption of cell wall synthesis .
Case Studies and Research Findings
Recent studies have explored the biological activity of carbamate derivatives, including this compound. For instance, a study highlighted the compound's ability to inhibit AChE effectively, indicating its potential role in treating cognitive disorders . Another investigation demonstrated that similar compounds exhibited moderate cytotoxicity against cancer cell lines, suggesting further exploration in oncology .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | MCF-7 | TBD | TBD |
| Doxorubicin | MCF-7 | 15.63 | Reference |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate?
- Methodological Answer : Synthesis typically involves cyclopropanation of a bromophenyl precursor followed by carbamate protection. For example:
Cyclopropane ring formation via [2+1] cycloaddition using a bromostyrene derivative and a carbene source.
Introduction of the carbamate group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water) .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over- or under-derivatization.
Q. Which analytical techniques are optimal for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., vicinal coupling constants) and carbamate linkage .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 346.22) and isotopic patterns for bromine .
- X-ray Crystallography : Resolve ambiguities in cyclopropane substituent orientation, if crystalline samples are obtainable .
Q. How should researchers assess the compound’s stability under laboratory storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies (40–60°C) and analyze via HPLC for decomposition products (e.g., free amine or benzyl alcohol) .
- Light Sensitivity : Store in amber vials; compare UV-vis spectra before/after light exposure to detect photodegradation .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound if chirality is present?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IC column with hexane/isopropanol (90:10) to separate enantiomers. Optimize flow rate and temperature for resolution .
- Dynamic Kinetic Resolution : Employ enzymatic catalysts (e.g., lipases) to selectively modify one enantiomer during synthesis .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Simulate binding to cyclopropane-sensitive targets (e.g., cytochrome P450) using software like AutoDock Vina. Focus on the bromophenyl group’s hydrophobic interactions .
- MD Simulations : Assess cyclopropane ring strain effects on binding affinity over 100-ns trajectories .
Q. What mechanistic insights explain its potential antimicrobial activity?
- Methodological Answer :
- Membrane Disruption Assays : Test permeability in E. coli using fluorescent dyes (e.g., propidium iodide) to correlate cyclopropane rigidity with membrane interaction .
- Enzyme Inhibition : Evaluate IC₅₀ against bacterial aminotransferases, hypothesizing that the bromophenyl group blocks substrate access .
Contradictions and Data Gaps
- Stability Data : reports "normal storage" conditions but lacks degradation kinetics. Researchers should conduct stability studies under varied pH/temperature .
- Biological Activity : While cyclopropane derivatives are linked to antimicrobial/anticancer effects (), no direct data exists for this bromophenyl variant. Prioritize in vitro screening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
